molecular formula C14H10F3N5S B2786409 4-(2-{[3-(Trifluoromethyl)phenyl]amino}-1,3-thiazol-5-yl)pyrimidin-2-amine CAS No. 2396580-14-4

4-(2-{[3-(Trifluoromethyl)phenyl]amino}-1,3-thiazol-5-yl)pyrimidin-2-amine

Cat. No. B2786409
CAS RN: 2396580-14-4
M. Wt: 337.32
InChI Key: NQBNRCLQLCINLM-UHFFFAOYSA-N
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Description

This compound belongs to the class of organic compounds known as trifluoromethylbenzenes . These are organofluorine compounds that contain a benzene ring substituted with one or more trifluoromethyl groups . It’s also known as 4-[3-(Trifluoromethyl)phenyl]-1,3-thiazol-2-ylamine .


Molecular Structure Analysis

The molecular structure of this compound includes a five-membered thiazole ring, which is a heterocyclic compound containing three carbon atoms, one sulfur atom, and one nitrogen atom . The thiazole ring is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom .


Physical And Chemical Properties Analysis

The compound is a solid form . Its empirical formula is C10H7F3N2S, and its molecular weight is 244.24 . The compound is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes .

Mechanism of Action

The mechanism of action of 4-(2-{[3-(Trifluoromethyl)phenyl]amino}-1,3-thiazol-5-yl)pyrimidin-2-amine is not fully understood. However, it has been found to inhibit the activity of various enzymes, including cyclooxygenase-2 (COX-2) and phosphodiesterase-5 (PDE5). This compound has also been found to inhibit the proliferation of cancer cells by inducing apoptosis.
Biochemical and Physiological Effects:
This compound has been found to possess various biochemical and physiological effects. It has been found to reduce inflammation by inhibiting the activity of COX-2, which is an enzyme that is involved in the production of inflammatory mediators. This compound has also been found to increase the levels of cyclic guanosine monophosphate (cGMP), which is a signaling molecule that is involved in various physiological processes.

Advantages and Limitations for Lab Experiments

The advantages of using 4-(2-{[3-(Trifluoromethyl)phenyl]amino}-1,3-thiazol-5-yl)pyrimidin-2-amine in lab experiments include its potent biological activity and its ability to inhibit the activity of various enzymes. However, the limitations of using this compound include its complex synthesis method and its potential toxicity.

Future Directions

There are several future directions for the research of 4-(2-{[3-(Trifluoromethyl)phenyl]amino}-1,3-thiazol-5-yl)pyrimidin-2-amine. One potential direction is to study its potential as a treatment for neurodegenerative diseases, such as Alzheimer's disease and Parkinson's disease. Another potential direction is to study its potential as a treatment for viral infections, such as COVID-19. Additionally, further research is needed to fully understand the mechanism of action of this compound and its potential side effects.

Synthesis Methods

The synthesis of 4-(2-{[3-(Trifluoromethyl)phenyl]amino}-1,3-thiazol-5-yl)pyrimidin-2-amine is a complex process that involves several steps. The first step involves the synthesis of 3-(Trifluoromethyl)aniline, which is then reacted with thioacetamide to form 2-amino-4-(3-trifluoromethylphenyl)thiazole. This intermediate is then reacted with 2-chloro-4,6-dimethoxypyrimidine to form the final product.

Scientific Research Applications

4-(2-{[3-(Trifluoromethyl)phenyl]amino}-1,3-thiazol-5-yl)pyrimidin-2-amine has been extensively studied for its potential as a drug candidate. It has been found to possess various biological activities, including anti-inflammatory, anti-cancer, and anti-viral properties. This compound has also been studied for its potential as a treatment for Alzheimer's disease and Parkinson's disease.

properties

IUPAC Name

5-(2-aminopyrimidin-4-yl)-N-[3-(trifluoromethyl)phenyl]-1,3-thiazol-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10F3N5S/c15-14(16,17)8-2-1-3-9(6-8)21-13-20-7-11(23-13)10-4-5-19-12(18)22-10/h1-7H,(H,20,21)(H2,18,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NQBNRCLQLCINLM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)NC2=NC=C(S2)C3=NC(=NC=C3)N)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10F3N5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

337.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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